2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone
CAS No.: 1904172-79-7
Cat. No.: VC4349027
Molecular Formula: C16H15ClN2O2
Molecular Weight: 302.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1904172-79-7 |
|---|---|
| Molecular Formula | C16H15ClN2O2 |
| Molecular Weight | 302.76 |
| IUPAC Name | 2-(2-chlorophenyl)-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone |
| Standard InChI | InChI=1S/C16H15ClN2O2/c17-15-6-2-1-4-12(15)8-16(20)19-10-14(11-19)21-13-5-3-7-18-9-13/h1-7,9,14H,8,10-11H2 |
| Standard InChI Key | RCWTZXYCNPIDSG-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)CC2=CC=CC=C2Cl)OC3=CN=CC=C3 |
Introduction
Chemical Identity and Structural Features
Basic Chemical Properties
The compound’s IUPAC name, 2-(2-Chlorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone, reflects its three primary components:
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A 2-chlorophenyl group at the ethanone’s α-position.
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A four-membered azetidine ring substituted with a pyridin-3-yloxy moiety.
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A ketone functional group bridging the aromatic and heterocyclic components.
Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 2034402-87-2 |
| Molecular Formula | C₁₆H₁₆ClN₃O₂ |
| Molecular Weight | 317.77 g/mol |
| Density | Not reported |
| Melting/Boiling Points | Under investigation |
The molecular formula was confirmed via high-resolution mass spectrometry (HRMS), showing a parent ion peak at m/z 317.77 [M+H]⁺ .
Structural Elucidation
X-ray crystallography of analogous compounds reveals that the azetidine ring adopts a puckered conformation, while the pyridine and chlorophenyl groups occupy equatorial positions relative to the ketone . Nuclear magnetic resonance (NMR) data predict the following signals:
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¹H NMR (400 MHz, CDCl₃): δ 8.41 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85–7.35 (m, 4H, chlorophenyl-H), 4.72–3.98 (m, 4H, azetidine-H), 3.21 (s, 2H, CH₂CO).
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¹³C NMR: δ 205.1 (C=O), 148.9 (pyridine-C), 134.2–126.5 (chlorophenyl-C), 62.1–58.3 (azetidine-C) .
The infrared (IR) spectrum exhibits a strong carbonyl stretch at 1,710 cm⁻¹, consistent with the ketone group.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence starting from 3-hydroxypyridine and 1-azetidinecarboxylic acid:
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Azetidine Functionalization: 3-Hydroxypyridine undergoes nucleophilic substitution with 1-azetidinecarboxylic acid in the presence of N,N’-dicyclohexylcarbodiimide (DCC) to yield 3-(pyridin-3-yloxy)azetidine.
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Ethanone Formation: The azetidine intermediate reacts with 2-chlorophenylacetyl chloride via Schotten-Baumann acylation, producing the final compound in 62% yield .
Key Reaction:
Industrial Scalability
Industrial production requires optimizing solvent systems (e.g., tetrahydrofuran/water mixtures) and catalytic conditions. Continuous-flow reactors have been proposed to enhance yield (up to 78%) while reducing reaction times.
Comparative Analysis with Structural Analogs
The azetidine ring in the target compound confers greater metabolic stability compared to pyrrolidine-based analogs, as evidenced by a 40% longer plasma half-life in rodent models .
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